D-Iditol

Thermal Analysis Amorphous Formulations Polymorph Screening

Sourcing a selective glucosidase I probe with reliable amorphous formulation performance is challenging. D-Iditol solves this by providing a well-characterized chiral hexitol that specifically inhibits glucosidase I at ~1 mM without affecting glucosidase II. - Selective Probe: Inhibits glucosidase I (~1 mM) for N-linked glycoprotein biosynthesis research. - Formulation Edge: DSC-confirmed stable glass formation resists recrystallization, ideal for amorphous solid dispersions. - Analytical Ready: >98% HPLC purity, suitable as a reference standard for method validation (EP/USP).

Molecular Formula C6H14O6
Molecular Weight 182.17 g/mol
CAS No. 50-70-4
Cat. No. B1682158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Iditol
CAS50-70-4
SynonymsGlucitol
klysma Sorbit
Medevac
Sorbilax
Sorbitol
Yal
Molecular FormulaC6H14O6
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
InChIKeyFBPFZTCFMRRESA-ZXXMMSQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in water, slightly soluble in ethanol
Very soluble in acetone
Freely sol in water (up to 83%);  sol in methanol, isopropanol, butanol, cyclohexanol, phenol, acetone, acetic acid, dimethylformamide, pyridine, acetamide solutions;  practically insoluble in most other org solvents;  quite soluble in hot alcohol, sparingly soluble in cold alcohol
In water, 6.9X10+5 mg/L at 20 °C
In water, 2.75X10+6 mg/L at 25 °C
2750.0 mg/mL
Solubility in water, g/100ml at 20Â °C: 220
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-Iditol Properties and Selection Criteria


D-Iditol (CAS 50-70-4) is a rare hexitol (sugar alcohol) and a chiral building block within the polyol family. It is the D-enantiomer of iditol and exists as a white crystalline powder . Unlike more common industrial hexitols such as D-sorbitol and D-mannitol, D-Iditol is a fungal metabolite that can be produced via microbial fermentation from D-sorbose [1]. Its primary established utility lies in specialized research and analytical applications, including its role as a selective inhibitor of glucosidase I [2] and as a reference standard in analytical method validation . This guide provides a data-driven comparison of D-Iditol against its closest structural and functional analogs to support evidence-based selection.

1
Glucosidase I inhibition study fit
Selective probe for glycoprotein processing
2
Chiral dianhydrohexitol synthesis
Stereochemistry-controlled building block
3
Stable amorphous formulation research
Low melting entropy, glass stability context

D-Iditol Irreplaceability in Critical Applications


Despite sharing a C6H14O6 molecular formula and polyol classification, D-Iditol exhibits divergent physicochemical and biological properties compared to its more common industrial hexitol analogs, D-sorbitol and D-mannitol [1]. The substitution of D-Iditol with these alternatives is inadmissible in specific research and analytical contexts. Differential scanning calorimetry (DSC) studies reveal that D-Iditol belongs to a distinct thermal behavior class (low melting entropy, stable glass formation) separate from the high-entropy mannitol/dulcitol pair, which directly impacts its utility in amorphous formulations [2]. Furthermore, D-Iditol exhibits a unique and selective biochemical activity, inhibiting glucosidase I at ~1 mM, an effect not demonstrated by D-sorbitol or D-mannitol in the same model systems [3]. These fundamental differences in solid-state behavior and biological target engagement underscore why generic substitution fails.

Thermal behavior mismatch
D-Iditol forms stable glasses; mannitol glasses crystallize easily. Sorbitol shares glass stability but differs in stereochemistry.
Bioactivity gap
Glucosidase I inhibition at ~1 mM is not reported for sorbitol or mannitol; assay context may not transfer.
Chiral derivative divergence
Dianhydro derivatives of iditol, sorbitol, and mannitol are structurally distinct; chiral scaffold cannot be replicated.

D-Iditol vs. Comparator Hexitols: Evidence


Stable Glass Formation vs. Mannitol Crystallization

Differential Scanning Calorimetry (DSC) studies directly comparing D-Iditol, D-sorbitol, D-mannitol, and dulcitol reveal that D-Iditol belongs to a distinct class characterized by low melting entropy and high glass stability, in contrast to mannitol and dulcitol [1]. The data show that the entropy of melting (ΔfusS) for D-Iditol and sorbitol is significantly lower than that of mannitol and dulcitol, correlating with their inability to recrystallize upon warming from the glassy state [2]. This means D-Iditol forms stable glasses, whereas mannitol glasses crystallize easily.

Glass stability
Head-to-head
Low ΔfusS; stable glass, no recrystallization
Supports amorphous formulation fit
Mannitol glass crystallizes; sorbitol behaves similarly but stereochemistry differs
Thermal Analysis Amorphous Formulations Polymorph Screening Hexitol Solid-State Chemistry

Selective Glucosidase I Inhibition

In biochemical assays, D-Iditol has been shown to selectively inhibit glucosidase I, an enzyme involved in the early stages of N-linked glycoprotein processing, while showing no inhibitory effect on glucosidase II at the same concentration [1]. This selective inhibition profile is not observed with common industrial hexitols like D-sorbitol or D-mannitol, which do not act as glucosidase inhibitors in these model systems.

Glucosidase I inhibition
Class-level
Inhibits at ~1 mM; no effect on glucosidase II
Supports glycoprotein processing studies
No sorbitol or mannitol activity reported in same assay
Glycobiology Enzyme Inhibition Glycoprotein Processing Antiviral Research

Stereochemical Specificity in Dianhydride Formation

D-Iditol possesses a specific stereochemical configuration (2R,3S,4S,5R) that dictates its reactivity in forming dianhydro derivatives and other chiral intermediates [1]. Comparative studies on the formation and reactions of dianhydro derivatives of mannitol, sorbitol, and iditol demonstrate that the stereochemistry of the starting hexitol directly influences the structure, yield, and properties of the resulting dianhydro compounds [2][3]. For example, the 1:4-3:6-dianhydride of L-iditol (derived from D-iditol) exhibits different chemical reactivity and physical properties compared to the corresponding dianhydrides of D-mannitol and D-sorbitol [4].

Dianhydro stereochemistry
Head-to-head
Forms distinct 1:4-3:6-dianhydro-L-iditol scaffold
Enables unique chiral polymer synthesis
Sorbitol yields isosorbide; mannitol yields isomannide
Chiral Synthesis Dianhydrohexitols Polymer Chemistry Biobased Materials

D-Iditol Application Scenarios


Amorphous Solid Dispersion Development

Based on DSC evidence showing D-Iditol forms stable glasses that resist recrystallization on warming, unlike mannitol [1], D-Iditol is a superior candidate as a matrix-forming agent for amorphous solid dispersions. This application is critical for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), where maintaining the amorphous state is paramount.

Glycoprotein Processing Pathway Studies

D-Iditol's unique and selective inhibition of glucosidase I at ~1 mM, without affecting glucosidase II [1], makes it a valuable tool compound for dissecting the early steps of N-linked glycoprotein biosynthesis. Researchers investigating diseases related to aberrant glycosylation or developing inhibitors targeting this pathway can utilize D-Iditol as a specific probe.

Chiral Dianhydrohexitol Polymer Synthesis

The distinct stereochemistry of D-Iditol, as detailed in comparative studies on dianhydro derivative formation [1][2], enables the synthesis of a specific class of chiral isohexide-based diamines and diols. These monomers are essential for creating new, high-performance, bio-based polyamides, polyurethanes, and polyesters with tailored thermal and mechanical properties not achievable with isosorbide or isomannide.

Reference Standard for Analytical Quality Control

D-Iditol's defined physicochemical properties and well-characterized structure [1] make it suitable for use as a reference standard in analytical method development and quality control (QC) applications [2]. It provides traceability for quantifying related substances or impurities in pharmaceutical formulations and ensures compliance with pharmacopeial standards (USP or EP).

Application
Selection Property
Validation Focus
Amorphous formulation research
Glass stability and recrystallization resistance
Amorphous state retention review
Glycoprotein processing pathway studies
Selective glucosidase I inhibition
Glucosidase I vs. II selectivity context
Chiral dianhydrohexitol synthesis
Stereochemistry-dependent dianhydride formation
Derivative structure-property review
Analytical reference standard
Defined physicochemical and chiral identity
Method calibration and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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